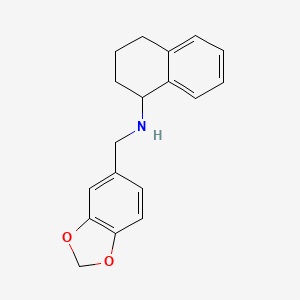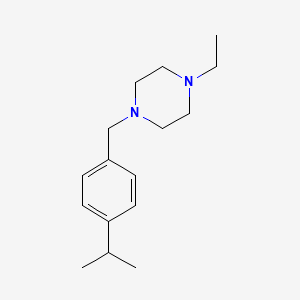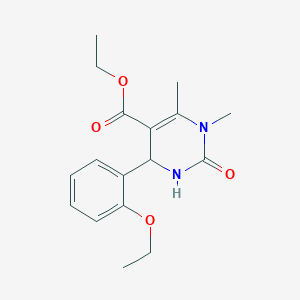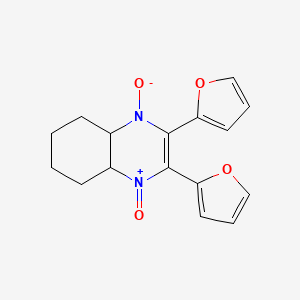
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine, also known as MDMA, is a psychoactive drug that is commonly used recreationally. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications. In
Mécanisme D'action
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, while dopamine and norepinephrine are involved in reward and arousal. By increasing the levels of these neurotransmitters, this compound produces feelings of euphoria, empathy, and heightened sensory perception.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased heart rate and blood pressure, dehydration, and hyperthermia. In addition, this compound can cause long-term changes in the brain, including decreased serotonin levels and changes in the structure and function of the brain's reward system.
Avantages Et Limitations Des Expériences En Laboratoire
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine has several advantages for lab experiments, including its ability to produce consistent and predictable effects, its relatively short duration of action, and its ability to be administered orally. However, this compound also has several limitations, including the potential for neurotoxicity and the fact that it is a controlled substance that requires special permits and approvals for research.
Orientations Futures
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine, including exploring its potential therapeutic applications for other mental health conditions, such as anxiety and depression. In addition, researchers are interested in developing safer and more effective analogs of this compound that can produce similar therapeutic effects without the potential for neurotoxicity. Finally, researchers are also interested in exploring the long-term effects of this compound use on the brain and the potential for this compound to produce lasting changes in behavior and mood.
Conclusion:
In conclusion, this compound is a psychoactive drug that has been the subject of scientific research for its potential therapeutic applications. While this compound has several advantages for lab experiments, including its ability to produce consistent and predictable effects, it also has several limitations, including the potential for neurotoxicity. However, research on this compound is ongoing, and there are several future directions for exploring its therapeutic potential and understanding its long-term effects on the brain.
Méthodes De Synthèse
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine is synthesized from safrole, a naturally occurring compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and reductive amination. The final product is a white crystalline powder that is typically ingested orally.
Applications De Recherche Scientifique
(1,3-benzodioxol-5-ylmethyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been the subject of scientific research for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that this compound-assisted psychotherapy can help individuals with PTSD process traumatic memories and reduce symptoms of anxiety and depression.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-6-15-14(4-1)5-3-7-16(15)19-11-13-8-9-17-18(10-13)21-12-20-17/h1-2,4,6,8-10,16,19H,3,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGDMLFZPIJWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4939505.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4939513.png)
![4-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}morpholine](/img/structure/B4939518.png)
![1-(5-chloro-2-pyridinyl)-4-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4939523.png)
![4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4939535.png)
![3-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4939543.png)



![2-[(2,5-dichlorophenyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4939573.png)
![2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B4939579.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(methylthio)propanamide](/img/structure/B4939588.png)
![N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4939599.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-3-(methylthio)aniline](/img/structure/B4939606.png)
